![molecular formula C19H20N2O4 B5634600 3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)
3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as the one , often involves the cyclization of hydrazides under various conditions. For instance, 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives have been synthesized using terminal ethynyl- and butadiynyl- substituents in high yields, showcasing a method relevant for constructing the oxadiazole core (Wang et al., 2006). Such methodologies can be adapted for the synthesis of complex molecules like "3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole" by incorporating specific substituents into the core structure.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives reveals interesting aspects such as intramolecular C—H⋯O and C—H⋯N hydrogen bonds, and also intermolecular C—H⋯π and C—H⋯O interactions, which contribute to the stability and properties of these compounds (Chen et al., 2004).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including photoisomerization and interactions with nucleophilic solvents upon irradiation, leading to a range of products and demonstrating the reactivity of these compounds (Buscemi et al., 1988).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their crystalline forms, can vary under similar conditions, indicating the influence of molecular structure on their physical characteristics (Reck et al., 2003).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including their basicity and reactivity towards lithiation, provide insights into their behavior in various chemical environments. For example, the basicity of 3,5-disubstituted 1,2,4-oxadiazoles has been examined, revealing their potential protonation sites and contributing to an understanding of their chemical properties (Trifonov et al., 2005).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-6-5-7-15(13(12)2)24-11-18-20-19(21-25-18)14-8-9-16(22-3)17(10-14)23-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQHUYTZVZTMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
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